Thiomorpholine versus Morpholine Ring: Established Cellular Potency and Solubility Advantage in Kinase-Targeted Scaffolds
In the medicinal chemistry optimization program that delivered the clinical candidate AZD8055, replacement of the 4-morpholine substituent with a thiomorpholine ring produced consistent improvement in cellular potency and aqueous solubility across multiple analogs [1]. This finding is directly relevant to the target compound, which bears a thiomorpholine ring where close analogs such as 2-(2-thiophen-2-yl-1,3-thiazol-4-yl)morpholine (PubChem CID 116890334) carry a morpholine instead. While no direct head-to-head cellular potency comparison has been published for the target compound itself, the class-level principle that thiomorpholine confers superior cellular activity over morpholine in heterocyclic kinase-targeted scaffolds is established in the peer-reviewed primary literature [1].
| Evidence Dimension | Cellular potency modulation upon morpholine→thiomorpholine replacement in kinase inhibitor scaffold |
|---|---|
| Target Compound Data | Thiomorpholine ring present (target compound); class-level thiomorpholine advantage documented in AZD8055 program |
| Comparator Or Baseline | Morpholine analog (2-(2-thiophen-2-yl-1,3-thiazol-4-yl)morpholine, PubChem CID 116890334); morpholine→thiomorpholine replacement in AZD series improved cellular potency |
| Quantified Difference | Qualitative but reproducible: 'replacing the morpholine with a thiomorpholine improved cellular potency. A number of analogs were investigated and consistent improvement in cellular potency and solubility was observed' [1]. Morpholine analog has cLogP ~1.4 and tPSA 90.6 Ų (PubChem computed); thiomorpholine analog expected to have higher lipophilicity due to sulfur substitution. |
| Conditions | AZD8055/mTOR inhibitor medicinal chemistry program; cellular mTORC1/C2 inhibition assays in U87-MG glioblastoma cells [1] |
Why This Matters
For researchers building structure–activity relationship (SAR) series, the thiomorpholine ring in the target compound is expected to deliver superior cellular potency compared to morpholine-containing analogs, consistent with the AZD8055 optimization trajectory—a factor that directly influences lead selection and procurement decisions when choosing among commercially available thiazole-amine building blocks.
- [1] Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. View Source
